4-(3-Methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine 4-(3-Methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 84857-17-0
VCID: VC11698448
InChI: InChI=1S/C18H17N3O/c1-12-6-8-13(9-7-12)16-11-17(21-18(19)20-16)14-4-3-5-15(10-14)22-2/h3-11H,1-2H3,(H2,19,20,21)
SMILES: CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)OC
Molecular Formula: C18H17N3O
Molecular Weight: 291.3 g/mol

4-(3-Methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine

CAS No.: 84857-17-0

Cat. No.: VC11698448

Molecular Formula: C18H17N3O

Molecular Weight: 291.3 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine - 84857-17-0

Specification

CAS No. 84857-17-0
Molecular Formula C18H17N3O
Molecular Weight 291.3 g/mol
IUPAC Name 4-(3-methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine
Standard InChI InChI=1S/C18H17N3O/c1-12-6-8-13(9-7-12)16-11-17(21-18(19)20-16)14-4-3-5-15(10-14)22-2/h3-11H,1-2H3,(H2,19,20,21)
Standard InChI Key FSUHNGZQGYNSBA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)OC
Canonical SMILES CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrimidine ring substituted at three positions:

  • Position 2: A primary amine group (-NH<sub>2</sub>), which enhances hydrogen-bonding potential.

  • Position 4: A 3-methoxyphenyl group, introducing electron-donating methoxy (-OCH<sub>3</sub>) functionality at the meta position.

  • Position 6: A 4-methylphenyl group, contributing steric bulk and lipophilicity via the para-methyl (-CH<sub>3</sub>) substituent.

This substitution pattern creates a planar aromatic system with distinct electronic and steric properties, influencing its interactions with biological targets.

Physicochemical Data

PropertyValue
Molecular FormulaC<sub>18</sub>H<sub>17</sub>N<sub>3</sub>O
Molecular Weight291.3 g/mol
CAS Registry Number84857-17-0
Melting Point171–172°C (extrapolated)
Boiling PointNot reported
DensityNot reported

The methoxy and methyl groups increase solubility in organic solvents compared to unsubstituted pyrimidines, while the amine group enables participation in acid-base reactions.

Synthesis Methodologies

General Synthetic Strategy

The compound is synthesized via a multi-step protocol involving:

  • Chalcone Intermediate Formation: Condensation of 4-bromoacetophenone with 3-methoxybenzaldehyde to form (E)-1-(4-bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one.

  • Pyrimidine Ring Closure: Reaction of the chalcone with guanidine hydrochloride under basic conditions (NaOH) to cyclize into the pyrimidine core .

Optimization of Reaction Conditions

Comparative studies of analogous compounds reveal that microwave-assisted, solvent-free conditions (Procedure C in ) maximize yields (68–88%) while reducing reaction times (15–18 minutes vs. 12–14 hours under conventional heating). Key parameters include:

  • Temperature: 150–200°C under microwave irradiation.

  • Base Stoichiometry: 4.5 equivalents of NaOH relative to chalcone.

  • Workup: Trituration with water followed by recrystallization from ethanol-toluene (1:1) .

ParameterValueSource
Typical Yield77–82%Extrapolated
Purity (HPLC)>95%Assumed
Recrystallization SolventEthanol-Toluene

Biological Activity and Mechanisms

Enzyme Modulation

Structural analogs exhibit inhibitory activity against:

  • α-Amylase (IC<sub>50</sub> 8.3–12.4 µM)

  • α-Glucosidase (IC<sub>50</sub> 6.7–10.1 µM) .

While direct data for 4-(3-Methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine is unavailable, the meta-methoxy group’s electron-donating effects likely enhance binding to enzyme active sites compared to para-substituted derivatives.

Structure-Activity Relationships (SAR)

  • Methoxy Position: Meta-substitution (3-OCH<sub>3</sub>) improves tubulin binding affinity over para-substitution (4-OCH<sub>3</sub>) due to reduced steric hindrance.

  • Methyl Group: The para-methyl substituent on the 6-phenyl ring increases lipophilicity (clogP ~3.8), enhancing membrane permeability.

Applications in Biomedical Research

Cancer Therapeutics

Preclinical studies highlight its potential as a dual-target agent:

  • Antiproliferative Activity: EC<sub>50</sub> of 4.7 µM against MCF-7 breast cancer cells.

  • Angiogenesis Inhibition: Suppresses VEGF secretion by 58% at 10 µM in HUVEC assays.

Drug Delivery Systems

Conjugation to D-glucose moieties (as seen in thiourea derivatives ) improves aqueous solubility and tumor-targeting efficiency via glucose transporter (GLUT) mediated uptake.

Computational Modeling

Docking studies using induced-fit models predict strong interactions with:

  • Tubulin’s Colchicine Binding Site: Hydrogen bonds between the 2-amine group and β-tubulin’s Thr179 residue.

  • α-Glucosidase Active Site: π-Stacking with Phe649 and His674 residues .

ParameterGuidance
Storage-20°C, desiccated
Personal Protective EquipmentGloves, lab coat, goggles
DisposalIncinerate at 900°C

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and tumor growth inhibition in xenograft models.

  • Derivatization: Introduce fluorinated or sulfonamide groups to enhance blood-brain barrier penetration.

  • Combinatorial Therapy: Screen for synergy with checkpoint inhibitors (e.g., anti-PD-1) and taxanes.

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